ACE Inhibition Potency: Zofenoprilat IC₅₀ 8 nM vs. Captopril IC₅₀ 23 nM in Rabbit Lung ACE
The active metabolite of zofenopril, zofenoprilat (SQ 26,703), inhibits rabbit lung ACE with an IC₅₀ of 8 nM, which is approximately 2.9-fold more potent than captopril (IC₅₀ = 23 nM) measured in the same in vitro assay system [1]. This represents a direct, preclinically characterized potency advantage at the primary pharmacological target. In isolated guinea pig ileum, zofenoprilat also demonstrated functional inhibition of angiotensin I-induced contractions with an EC₅₀ of 3 nM and potentiation of bradykinin-induced contractions with an EC₅₀ of 1 nM, confirming target specificity [1].
| Evidence Dimension | In vitro ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Zofenoprilat IC₅₀ = 8 nM (rabbit lung ACE) |
| Comparator Or Baseline | Captopril IC₅₀ = 23 nM (rabbit lung ACE) |
| Quantified Difference | 2.9-fold greater potency for zofenoprilat |
| Conditions | Rabbit lung ACE enzyme; in vitro biochemical assay |
Why This Matters
Higher target-binding potency may permit lower effective dosing or enhanced tissue ACE inhibition, directly relevant for selecting the most potent sulfhydryl ACE inhibitor for preclinical cardiovascular models.
- [1] DeForrest JM, Waldron TL, Krapcho J, Turk C, Rubin B, Powell JR, Cushman DW, Petrillo EW. Preclinical Pharmacology of Zofenopril, an Inhibitor of Angiotensin I Converting Enzyme. J Cardiovasc Pharmacol. 1989;13(6):887–894. doi:10.1097/00005344-198906000-00011 View Source
